1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
“1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1493800-08-0. It has a molecular weight of 223.13 . The compound is liquid at room temperature .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5F4NO2/c1-4-2-6(9)5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3 .
Chemical Reactions Analysis
The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 223.13 .
Scientific Research Applications
Synthesis and Chemical Reactions
1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene and its derivatives have been extensively studied for their synthesis and chemical reactions. A notable example is the preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, achieved through various methods including direct fluorination and fluorodenitration, which then underwent nucleophilic aromatic substitution to afford novel benzenes with disubstitution patterns (Ajenjo et al., 2016).
Derivatization Reagent in Wine Analysis
This compound has been employed as a derivatization reagent for the determination of biogenic amines in wines. Its derivatives, synthesized in high purity, were characterized and used in a developed procedure demonstrating high repeatability and accuracy, offering an efficient method for wine quality control (Jastrzębska et al., 2016).
Structural Studies and Crystallography
Several trifluoromethyl-substituted compounds, including those related to this compound, have been examined for their crystal structures. These studies offer insights into the molecular configurations and intermolecular interactions, which are essential for understanding their chemical properties and potential applications (Li et al., 2005).
Applications in Liquid Crystals
Compounds containing the this compound structure have been explored for their mesomorphic properties, particularly in the field of liquid crystals. The influence of various substituents on the phase transition temperatures and the stability of different liquid crystalline phases has been a subject of interest (Dabrowski et al., 1995).
Fluoro-Polyimides Synthesis
Research into soluble fluoro-polyimides, derived from aromatic diamines containing structures similar to this compound, has shown promising results in terms of thermal stability and hygrothermal properties. These materials could have significant implications for various industrial applications (Xie et al., 2001).
Photophysical Studies
The compound and its derivatives have been studied for their photophysical properties, such as fluorescence spectra and quenching. These studies contribute to a deeper understanding of the photophysical behaviors of such compounds, which can be vital in fields like photochemistry and material sciences (Al-ani, 1973).
Fluorination Processes
Research on the fluorination of related compounds offers insights into the chemical processes and reaction pathways, which are crucial for the synthesis of fluorinated aromatic compounds. Understanding these processes can help in developing more efficient synthetic methods for such compounds (Parsons, 1972).
Safety and Hazards
The safety information for “1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-4-2-6(9)5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFIMGZZWWZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1493800-08-0 | |
Record name | 1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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